N-Acetyl Retigabine-d3 (dihydrochloride)
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Overview
Description
N-Acetyl Retigabine-d3 (dihydrochloride) is a deuterium-labeled derivative of N-Acetyl Retigabine dihydrochloride. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Retigabine-d3 (dihydrochloride) involves the deuteration of N-Acetyl Retigabine dihydrochloride. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic routes and reaction conditions for this process are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of N-Acetyl Retigabine-d3 (dihydrochloride) follows standard protocols for the synthesis of deuterium-labeled compounds. This typically involves the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Retigabine-d3 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Acetyl Retigabine-d3 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track metabolic pathways and interactions with biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of N-Acetyl Retigabine-d3 (dihydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it serves as a stable isotope tracer, allowing researchers to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into drug metabolism and stability .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl Retigabine dihydrochloride: The non-deuterated form of the compound.
Retigabine: An antiepileptic drug with a similar structure but without the acetyl group.
Flupirtine: A close structural analogue with similar pharmacological properties.
Uniqueness
N-Acetyl Retigabine-d3 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in drug stability and metabolic pathways compared to non-deuterated compounds .
Properties
Molecular Formula |
C15H18Cl2FN3O |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]-2,2,2-trideuterioacetamide;dihydrochloride |
InChI |
InChI=1S/C15H16FN3O.2ClH/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11;;/h2-8,18H,9,17H2,1H3,(H,19,20);2*1H/i1D3;; |
InChI Key |
NFEQVYZPZVEZOT-GXXYEPOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl |
Origin of Product |
United States |
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